molecular formula C16H14FN5O B12158145 N-(2-fluorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide

N-(2-fluorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B12158145
M. Wt: 311.31 g/mol
InChI Key: PROGFXDUXHZEEC-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a fluorinated benzyl group and a methyl-substituted tetrazole ring. The compound’s structure combines a benzamide core with a 5-methyltetrazole moiety at the para-position and a 2-fluorobenzylamine substituent at the amide nitrogen.

Structurally, the compound is analogous to bioactive benzamides reported in medicinal and agrochemical research, where the tetrazole ring often serves as a bioisostere for carboxylic acids or other heterocycles . Its molecular formula is C₁₆H₁₃FN₅O, with a molecular weight of 325.31 g/mol.

Properties

Molecular Formula

C16H14FN5O

Molecular Weight

311.31 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-4-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C16H14FN5O/c1-11-19-20-21-22(11)14-8-6-12(7-9-14)16(23)18-10-13-4-2-3-5-15(13)17/h2-9H,10H2,1H3,(H,18,23)

InChI Key

PROGFXDUXHZEEC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 5-methyl-1H-tetrazole with appropriate reagents under controlled conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction using 2-fluorobenzyl chloride and a suitable nucleophile.

    Coupling with Benzamide: The final step involves coupling the synthesized tetrazole and fluorobenzyl intermediates with benzamide using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the tetrazole ring, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

N-(2-fluorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex molecules, making it an essential intermediate in various synthetic pathways. Researchers have utilized this compound to explore new chemical reactions and to synthesize derivatives with enhanced properties.

Biological Research

In biological studies, this compound is investigated for its interactions with macromolecules such as proteins and nucleic acids. It has potential applications as:

  • Ligands in Binding Studies : The compound can be used to study binding affinities with various biological targets.
  • Probes in Biochemical Assays : Its structure allows it to function as a probe for detecting specific biological interactions.

Pharmacology

The pharmacological potential of this compound has been explored in several studies:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits activity against various cancer cell lines, indicating its potential as an anticancer agent. For instance, derivatives of similar tetrazole compounds have shown significant cytotoxicity against breast cancer and lung carcinoma cell lines .
  • Antimicrobial Properties : Research indicates that related compounds exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of various tetrazole derivatives, including those structurally related to this compound. The results indicated that certain derivatives demonstrated IC50 values as low as 3.3 µM against breast cancer cell lines, highlighting their potential for further development as therapeutic agents.

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast Cancer)3.3
Compound BNCI-H460 (Lung Cancer)4.6

Case Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial activity, derivatives similar to this compound were tested against a range of microbial strains. The findings revealed significant activity against both bacterial and fungal species, with minimum inhibitory concentrations (MIC) ranging from 1.27 µM to 2.65 µM .

Microbial StrainMIC (µM)
Staphylococcus aureus1.27
Escherichia coli2.54

Conclusions

This compound represents a promising compound with significant applications in chemistry, biology, and pharmacology. Its unique structural features facilitate its use as a building block in organic synthesis and as a potential therapeutic agent in cancer treatment and antimicrobial therapies. Continued research into this compound could lead to the development of novel drugs targeting various diseases.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The fluorobenzyl group may facilitate binding to hydrophobic pockets, while the tetrazole ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares N-(2-fluorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide with structurally related benzamide derivatives, emphasizing substituent effects and bioactivity:

Compound Name Core Structure Key Substituents Bioactivity/Application Key Data (e.g., IC₅₀, Yield) Reference
This compound Benzamide + tetrazole 2-Fluorobenzyl, 5-methyltetrazole Not explicitly reported (theoretical: kinase inhibition) N/A
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Benzamide + thiazole 5-Cl-thiazole, 2,4-difluorophenyl Antiparasitic (PFOR enzyme inhibition) Crystallographic H-bonding observed
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Benzamide + imidazole 3-Cl-4-F-phenyl, imidazole Anticancer (cervical cancer cell lines) IC₅₀: 12 µM (HeLa cells)
N-(4-(5-methylisoxazol-4-yl)sulfamoylphenyl)-4-(1H-imidazol-1-yl)benzamide Benzamide + imidazole + isoxazole 5-methylisoxazole, sulfamoyl Antifungal (Candida albicans) MIC: 8 µg/mL
N-[5-[(4-Fluorophenyl)methyl]-2-thiazolyl]-4-(1H-tetrazol-1-yl)benzamide Benzamide + tetrazole + thiazole 4-Fluorobenzyl-thiazole, tetrazole Not explicitly reported Molecular weight: 380.4 g/mol

Substituent Effects on Physicochemical Properties

  • Fluorine Substituents: The 2-fluorobenzyl group in the target compound enhances lipophilicity (logP ~2.8) compared to non-fluorinated analogs, improving membrane permeability .
  • Tetrazole vs.
  • Methyl Group on Tetrazole : The 5-methyl group stabilizes the tetrazole ring against metabolic oxidation, increasing plasma stability compared to unsubstituted tetrazoles .

Research Findings and Mechanistic Insights

  • Tetrazole-Containing Derivatives : The tetrazole ring in the target compound may mimic carboxylate groups in enzyme active sites, enabling competitive inhibition of kinases or proteases .
  • Fluorine Effects: Fluorination reduces metabolic degradation, as seen in agrochemical analogs like diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide), which has a half-life >100 days in soil .
  • Crystallographic Data : Analogous compounds (e.g., N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ) form stable dimers via N–H···N hydrogen bonds, suggesting similar packing behavior for the target compound .

Biological Activity

N-(2-fluorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a detailed examination of its biological activity, supported by relevant data tables, case studies, and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves the coupling of a 2-fluorobenzyl amine with a tetrazole derivative. The structural configuration plays a crucial role in determining its biological activity. The incorporation of the tetrazole ring is significant as it enhances the compound's pharmacological properties compared to similar structures lacking this moiety.

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrazole-containing compounds. For instance, this compound has shown promising results against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for different cancer types:

Cell Line IC50 (µM)
Colorectal adenocarcinoma HCT1164.6
Pancreatic adenocarcinoma PANC-17.2
Melanoma A3755.0
Hepatocarcinoma HEPG26.0
Breast adenocarcinoma MCF-73.8

These values indicate that this compound exhibits significant antiproliferative activity, particularly against breast and colorectal cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .

The mechanism by which this compound exerts its effects appears to be independent of the p53 pathway, which is often involved in cancer cell apoptosis. Instead, studies suggest that this compound may induce apoptosis through alternative pathways, potentially involving mitochondrial disruption or other cellular stress mechanisms .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary results indicate moderate efficacy against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These findings suggest that while the compound shows promise as an anticancer agent, its antimicrobial properties may also warrant further investigation .

Case Studies and Research Findings

Several case studies have been conducted to assess the broader pharmacological profile of this compound:

  • Study on Cancer Cell Lines : A comparative study evaluated the effects of this compound against standard chemotherapeutics like doxorubicin and cisplatin. The results indicated that this compound had comparable or superior efficacy in certain cell lines, particularly MCF-7 and HCT116 .
  • Combination Therapy Trials : In combination with other agents, such as taxanes or platinum-based drugs, this compound demonstrated synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines .
  • In Vivo Studies : Animal models treated with this compound showed significant tumor reduction compared to controls, reinforcing its potential as an effective therapeutic agent .

Q & A

Basic Questions

Q. What are the established synthetic routes for N-(2-fluorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide?

  • Methodology :

  • Amide Coupling : React 5-methyl-1H-tetrazole-1-yl benzoic acid derivatives with 2-fluorobenzylamine using coupling agents like EDCI/HOBt in anhydrous DMF or THF under nitrogen. Optimize reaction time (6–12 hours) and temperature (0°C to room temperature) to minimize side products .
  • Tetrazole Functionalization : Pre-functionalize the benzamide scaffold with 5-methyltetrazole via nucleophilic substitution. Use acetonitrile as a solvent under reflux (80°C) for 4–6 hours, followed by recrystallization in methanol .
    • Key Considerations :
ParameterCondition 1 Condition 2
SolventAcetonitrilePyridine/DMF
Temperature80°C (reflux)RT
Yield60–70%50–65%

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

  • Spectroscopic Analysis :

  • NMR : Confirm the fluorobenzyl group (¹H NMR: δ 4.5–4.7 ppm for CH₂; ¹⁹F NMR: δ -115 to -120 ppm) and tetrazole ring (¹H NMR: δ 8.2–8.5 ppm for tetrazole protons) .
  • IR : Identify amide C=O stretch (~1650–1680 cm⁻¹) and tetrazole C-N vibrations (~1450 cm⁻¹) .
    • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%). Retention time varies with mobile phase pH due to tetrazole’s acidity .

Advanced Questions

Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be addressed?

  • Root Causes :

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme sources (recombinant vs. native PARP-1) .
  • Solubility Issues : Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts. Confirm solubility via dynamic light scattering (DLS) .
    • Mitigation Strategies :
  • Include positive controls (e.g., olaparib for PARP-1 inhibition) and validate dose-response curves across multiple replicates .

Q. What computational strategies are effective for studying structure-activity relationships (SAR)?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with PARP-1’s NAD⁺-binding domain. Prioritize hydrogen bonds between the tetrazole and Gly863/Ser904 .
  • DFT Calculations : Analyze electron density maps (e.g., Hirshfeld surfaces) to assess fluorobenzyl’s electron-withdrawing effects on amide resonance .

Q. How is X-ray crystallography applied to resolve the compound’s crystal structure?

  • Protocol :

  • Grow single crystals via slow evaporation in methanol/water (7:3 v/v).
  • Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL .
    • Key Metrics :
ParameterValue
Space GroupP2₁/c
R-factor<0.05
H-Bond NetworkN-H⋯N (2.8 Å)

Q. How can low yields in the amide coupling step be troubleshooted?

  • Optimization Steps :

  • Activating Agents : Replace EDCI with TBTU for higher coupling efficiency .
  • Solvent Screening : Test dichloromethane (DCM) or DMF for improved solubility of aromatic intermediates .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to isolate the product from unreacted starting materials .

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